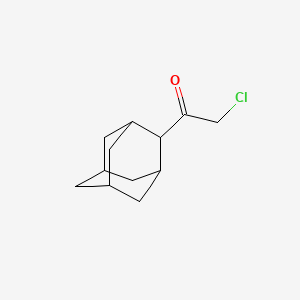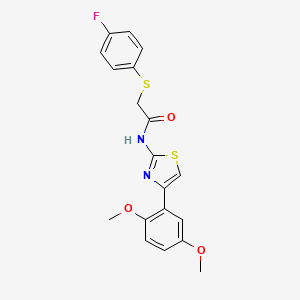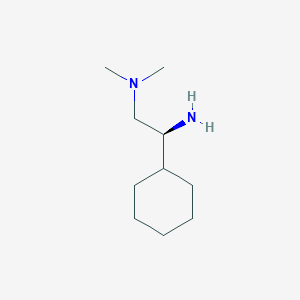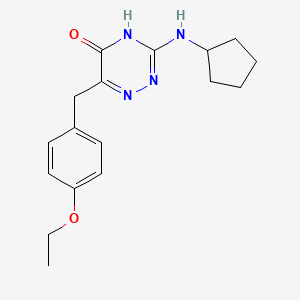![molecular formula C21H18ClFN2O2S2 B3020689 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-90-7](/img/structure/B3020689.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they offer insights into similar molecules, particularly those with pyrimidine and thieno[3,2-d]pyrimidine moieties, which are often explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related pyrimidin-4-one derivatives typically involves cyclocondensation reactions. For instance, a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones were synthesized through the reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . This suggests that the synthesis of the compound may also involve a cyclocondensation step, possibly utilizing similar starting materials and conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of a related pyrido[4,3-d]pyrimidine derivative was determined to be nearly coplanar, indicating potential planarity in the molecular structure of the compound . Additionally, density functional theory (DFT) calculations can provide insights into the optimized geometric bond lengths and angles, which are crucial for understanding the molecular conformation and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions and interactions with biological targets. The presence of substituents such as chloro, fluoro, and methylsulfanyl groups can influence the reactivity and binding affinity of the molecule to enzymes or receptors. For instance, pyridopyrimidinones have been shown to exhibit inhibitory activity against aldose reductase, with the position and nature of substituents playing a significant role in pharmacophoric recognition . This implies that the compound may also interact with biological targets in a manner dependent on its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. For example, the introduction of a fluorine atom can alter the electronic distribution within the molecule, as seen in the study of a pyrimidine derivative with significant antioxidant properties . Theoretical predictions, such as HOMO-LUMO gap and molecular electrostatic potential (MEP) analysis, can provide further understanding of the chemical behavior of these compounds .
作用机制
The compound is related to a group of molecules known as 2-(2-Chloro-6-fluorophenyl)acetamides, which have been found to be potent thrombin inhibitors . Thrombin is a protein involved in blood clotting, and inhibitors can be used to prevent blood clots. The potency of these inhibitors can vary, with Ki values ranging from 0.9 to 33.9 nM .
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2S2/c1-2-27-14-8-6-13(7-9-14)25-20(26)19-18(10-11-28-19)24-21(25)29-12-15-16(22)4-3-5-17(15)23/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKAFIZTYGHNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)
![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)
![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)
![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)

![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)
![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)